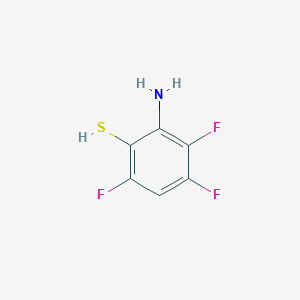

2-Amino-3,4,6-trifluorobenzenethiol

Description

2-Amino-3,4,6-trifluorobenzenethiol is a fluorinated aromatic compound characterized by a benzene ring substituted with an amino group (-NH₂) at position 2, a thiol (-SH) group at position 1 (inferred from nomenclature conventions), and fluorine atoms at positions 3, 4, and 4. This unique arrangement confers strong electron-withdrawing effects due to the trifluoro substitution, while the thiol group introduces nucleophilic reactivity. The compound is likely utilized in pharmaceutical intermediates, agrochemicals, or materials science, where fluorinated aromatic structures are prized for their metabolic stability and lipophilicity .

Properties

Molecular Formula |

C6H4F3NS |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-amino-3,4,6-trifluorobenzenethiol |

InChI |

InChI=1S/C6H4F3NS/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 |

InChI Key |

XDRQQYPIPNJWNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)S)N)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4,6-difluorobenzothiazole

- Structure: Features a benzothiazole core (fused benzene and thiazole rings) with amino and fluorine substituents at positions 2, 4, and 5.

- Key Differences: The thiazole ring introduces rigidity and extended π-conjugation, enhancing thermal stability compared to the thiol group in the target compound . Fewer fluorine atoms (2 vs.

- Applications : Likely used in optoelectronics or as a ligand in catalysis due to its planar, aromatic structure .

5-Amino-2,4-difluorobenzotrifluoride

- Structure: Contains a trifluoromethyl (-CF₃) group at position 2, fluorines at positions 4 and 6, and an amino group at position 3.

- Key Differences :

- Applications : Common in agrochemicals and pharmaceuticals requiring high metabolic resistance .

5-Amino-2,4,6-triiodoisophthalic Acid

- Structure: Features iodine substituents (positions 2, 4, 6) and carboxylic acid groups, with an amino group at position 5.

- Key Differences :

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 2-Amino-3,4,6-trifluorobenzenethiol | -NH₂, -SH, 3×F | ~215 (estimated) | High lipophilicity, nucleophilic thiol | Pharmaceuticals, intermediates |

| 2-Amino-4,6-difluorobenzothiazole | -NH₂, 2×F, benzothiazole | ~200 | Rigid, thermally stable | Optoelectronics, catalysis |

| 5-Amino-2,4-difluorobenzotrifluoride | -NH₂, 2×F, -CF₃ | ~225 | Extreme lipophilicity, metabolic stability | Agrochemicals, drug candidates |

| 5-Amino-2,4,6-triiodoisophthalic Acid | -NH₂, 3×I, -COOH | ~550 | Radiopaque, water-soluble | Medical imaging, contrast agents |

Research Findings and Trends

- Electronic Effects : Fluorine substitutions reduce electron density at the aromatic ring, directing electrophilic attacks to specific positions. The trifluoro pattern in the target compound may suppress unwanted side reactions in synthesis .

- Reactivity: Thiol groups in 2-amino-3,4,6-trifluorobenzenethiol are prone to oxidation, necessitating inert storage conditions. Benzothiazole analogs avoid this issue due to sulfur’s integration into a stable heterocycle .

- Solubility : Increasing fluorine content correlates with decreased aqueous solubility, a critical consideration in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.